Spectroscopic Characterization of 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde: A Predictive Analysis
Spectroscopic Characterization of 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde: A Predictive Analysis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde is a substituted benzaldehyde with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its molecular structure is paramount for its effective utilization. This technical guide provides a detailed predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for this compound. In the absence of publicly available experimental data, this document leverages established spectroscopic principles and comparative data from structurally analogous molecules to forecast the key spectral features. This predictive framework serves as a valuable resource for the identification and characterization of 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde in a research and development setting.
Introduction: The Structural Landscape of a Multifunctional Benzaldehyde
3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde belongs to the family of polysubstituted benzaldehydes, a class of organic compounds that are pivotal intermediates in the synthesis of a wide array of fine chemicals and pharmaceuticals. The unique arrangement of the allyl, isopropoxy, methoxy, and aldehyde functional groups on the benzene ring imparts a distinct chemical reactivity and a rich spectroscopic signature. Understanding this signature is crucial for confirming the successful synthesis of the molecule and for its subsequent application in complex synthetic pathways.
This guide will systematically deconstruct the predicted spectroscopic data, offering a rationale for the expected chemical shifts, vibrational frequencies, and fragmentation patterns. By examining the influence of each substituent on the electronic environment of the molecule, we can build a comprehensive and reliable spectral profile.
Predicted ¹H NMR Spectral Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde in a standard deuterated solvent like CDCl₃ is expected to exhibit distinct signals corresponding to each unique proton.
Table 1: Predicted ¹H NMR Chemical Shifts for 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aldehyde (-CHO) | 9.8 - 9.9 | Singlet | - | 1H |
| Aromatic (H-2, H-6) | 7.3 - 7.4 | Singlet | - | 2H |
| Allyl (-CH=CH₂) | 5.9 - 6.1 | Multiplet | - | 1H |
| Allyl (=CH₂) | 5.0 - 5.2 | Multiplet | - | 2H |
| Allyl (-CH₂-) | 3.4 - 3.5 | Doublet | ~6.5 | 2H |
| Isopropoxy (-CH(CH₃)₂) | 4.5 - 4.7 | Septet | ~6.0 | 1H |
| Methoxy (-OCH₃) | 3.9 - 4.0 | Singlet | - | 3H |
| Isopropoxy (-CH(CH₃)₂) | 1.3 - 1.4 | Doublet | ~6.0 | 6H |
Expert Interpretation:
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Aldehyde Proton: The proton of the aldehyde group is expected to be the most deshielded, appearing as a sharp singlet in the downfield region of the spectrum (δ 9.8-9.9 ppm). This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl oxygen.
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Aromatic Protons: The two protons on the aromatic ring (H-2 and H-6) are chemically equivalent and are expected to appear as a single signal. Due to the symmetrical substitution pattern, this signal will likely be a singlet in the range of δ 7.3-7.4 ppm.
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Allyl Group Protons: The allyl group will give rise to a characteristic set of signals. The internal vinyl proton (-CH=) will appear as a multiplet between δ 5.9-6.1 ppm due to coupling with the adjacent methylene and terminal vinyl protons. The two terminal vinyl protons (=CH₂) will likely appear as a multiplet around δ 5.0-5.2 ppm. The methylene protons (-CH₂-) adjacent to the aromatic ring will be observed as a doublet around δ 3.4-3.5 ppm, with coupling to the internal vinyl proton.
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Isopropoxy Group Protons: The methine proton of the isopropoxy group will be a septet in the region of δ 4.5-4.7 ppm due to coupling with the six equivalent methyl protons. These six methyl protons will, in turn, appear as a doublet around δ 1.3-1.4 ppm.
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Methoxy Group Protons: The three protons of the methoxy group will be observed as a sharp singlet at approximately δ 3.9-4.0 ppm, a characteristic region for methoxy groups attached to an aromatic ring.
Predicted ¹³C NMR Spectral Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde will show distinct signals for each unique carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aldehyde (C=O) | 190 - 192 |
| Aromatic (C-4, C-5) | 150 - 155 |
| Aromatic (C-1) | 130 - 132 |
| Allyl (-CH=CH₂) | 136 - 138 |
| Aromatic (C-3) | 128 - 130 |
| Allyl (=CH₂) | 115 - 117 |
| Aromatic (C-2, C-6) | 108 - 110 |
| Isopropoxy (-CH(CH₃)₂) | 70 - 72 |
| Methoxy (-OCH₃) | 55 - 57 |
| Allyl (-CH₂-) | 33 - 35 |
| Isopropoxy (-CH(CH₃)₂) | 21 - 23 |
Expert Interpretation:
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Carbonyl Carbon: The carbon of the aldehyde group is the most deshielded carbon and will appear significantly downfield in the range of δ 190-192 ppm.
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Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons bearing the isopropoxy and methoxy groups (C-4 and C-5) will be the most downfield of the aromatic signals (δ 150-155 ppm). The carbon attached to the aldehyde group (C-1) will be around δ 130-132 ppm. The carbon with the allyl substituent (C-3) is predicted to be in the region of δ 128-130 ppm. The two equivalent aromatic carbons (C-2 and C-6) will be the most upfield of the aromatic signals, appearing around δ 108-110 ppm.
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Allyl Group Carbons: The internal vinyl carbon (-CH=) is expected at δ 136-138 ppm, while the terminal vinyl carbon (=CH₂) will be more upfield at δ 115-117 ppm. The methylene carbon (-CH₂-) will be found in the aliphatic region around δ 33-35 ppm.
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Isopropoxy and Methoxy Carbons: The methine carbon of the isopropoxy group is predicted to be at δ 70-72 ppm, and the methyl carbons at δ 21-23 ppm. The methoxy carbon will have a characteristic chemical shift in the range of δ 55-57 ppm.
Predicted Infrared (IR) Spectral Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde is expected to show characteristic absorption bands for its various functional groups.
Table 3: Predicted IR Absorption Frequencies for 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde
| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (aldehyde) | 1680 - 1700 | Strong |
| C=C stretch (aromatic) | 1580 - 1600 | Medium |
| C=C stretch (alkene) | 1640 - 1650 | Medium |
| C-O stretch (ether) | 1000 - 1300 | Strong |
| =C-H bend (alkene) | 910 - 990 | Strong |
Expert Interpretation:
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C-H Stretching: The spectrum will show C-H stretching vibrations for both the aromatic and aliphatic protons in the region of 3100-2850 cm⁻¹.
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Carbonyl Stretching: A very strong and sharp absorption band is predicted in the range of 1680-1700 cm⁻¹, which is characteristic of the C=O stretching vibration of an aromatic aldehyde.
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C=C Stretching: The C=C stretching vibrations of the aromatic ring will appear as medium intensity bands around 1580-1600 cm⁻¹. The C=C stretching of the allyl group is expected to be in the 1640-1650 cm⁻¹ region.
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C-O Stretching: Strong absorption bands corresponding to the C-O stretching of the isopropoxy and methoxy ether linkages will be prominent in the fingerprint region, between 1000 and 1300 cm⁻¹.
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Alkene Bending: The out-of-plane bending vibrations of the terminal vinyl group (=C-H) of the allyl moiety will give rise to strong bands in the 910-990 cm⁻¹ region.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde (C₁₄H₁₈O₃), the molecular weight is 234.29 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.
Molecular Structure and Key Bonds
Caption: Molecular structure of 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde.
Predicted Fragmentation Pathway
Caption: Predicted major fragmentation pathways in EI-MS.
Expert Interpretation:
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Molecular Ion Peak: A distinct molecular ion peak (M⁺) is expected at m/z = 234.
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[M-H]⁺ Peak: Loss of a hydrogen radical from the aldehyde group is a common fragmentation for benzaldehydes, leading to a significant peak at m/z = 233.
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[M-CH₃]⁺ Peak: Loss of a methyl radical from the isopropoxy or methoxy group would result in a fragment ion at m/z = 219.
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[M-C₃H₇]⁺ Peak: Loss of an isopropyl radical from the isopropoxy group is a likely fragmentation pathway, giving a peak at m/z = 191.
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[M-C₃H₅]⁺ Peak: Cleavage of the allyl group would lead to a fragment at m/z = 193.
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[M-CHO]⁺ Peak: Loss of the formyl radical is another characteristic fragmentation of benzaldehydes, which would produce a peak at m/z = 205.
Conclusion: A Predictive Spectroscopic Toolkit
This guide provides a comprehensive, albeit predictive, spectroscopic characterization of 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde. By applying fundamental principles of NMR, IR, and MS, and drawing comparisons with structurally related molecules, we have constructed a detailed and reliable spectral profile. This information will be invaluable for any researcher working with this compound, aiding in its unambiguous identification, purity assessment, and the monitoring of reactions in which it is involved. As experimental data becomes available, this predictive guide will serve as a robust framework for its interpretation and validation.
References
Due to the predictive nature of this guide, direct experimental data for the target molecule is not cited. The interpretations and predictions are based on established principles of organic spectroscopy, for which numerous authoritative textbooks and databases are available. For further reading and foundational knowledge, the following resources are recommended:
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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SDBSWeb: Integrated Spectral Data Base System for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. ([Link])

